1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene

acetal hydrolysis kinetics protecting group stability acid-catalyzed cleavage

1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene (CAS 898759-51-8), also named 2-(3-methylbenzyl)-1,3-dioxolane, is a cyclic acetal derivative of m-tolualdehyde (3-methylbenzaldehyde) formed by condensation with ethylene glycol. It functions as a protected aldehyde synthon in multi-step organic syntheses, with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 898759-51-8
Cat. No. B1326134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene
CAS898759-51-8
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC2OCCO2
InChIInChI=1S/C11H14O2/c1-9-3-2-4-10(7-9)8-11-12-5-6-13-11/h2-4,7,11H,5-6,8H2,1H3
InChIKeyPRGINAYEIKNFHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene: Procurement Guide for a Protected m-Tolualdehyde Synthon


1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene (CAS 898759-51-8), also named 2-(3-methylbenzyl)-1,3-dioxolane, is a cyclic acetal derivative of m-tolualdehyde (3-methylbenzaldehyde) formed by condensation with ethylene glycol. It functions as a protected aldehyde synthon in multi-step organic syntheses, with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. The compound exhibits a calculated boiling point of 264.4°C at 760 mmHg, a calculated density of 1.077–1.078 g/cm³, and a calculated refractive index of 1.529 [1]. The 1,3-dioxolane protecting group imparts stability against nucleophiles and bases while remaining cleavable under acidic conditions to regenerate the parent aldehyde [2].

Why 1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene Cannot Be Substituted with Unprotected m-Tolualdehyde or Isomeric Acetals


Generic substitution of 1-(1,3-dioxolan-2-ylmethyl)-3-methylbenzene with free m-tolualdehyde, its dimethyl acetal, or positional isomers introduces quantifiable differences in hydrolytic stability, physical properties, and synthetic compatibility. Free m-tolualdehyde (boiling point 199°C, density 1.019 g/mL) is incompatible with strongly nucleophilic or basic reagents and prone to undesired side reactions during multi-step syntheses . Benzaldehyde diethyl acetals hydrolyze 30–35× faster than their corresponding 1,3-dioxolane derivatives under identical acidic conditions, demonstrating the enhanced stability of the cyclic acetal form [1]. The ortho- and para-methyl positional isomers exhibit distinct boiling points (267.5°C for the 2-methyl isomer) and density profiles that affect chromatographic separation and purification workflows [2]. The following section presents quantitative evidence establishing where this specific compound offers verifiable differentiation from these alternatives.

Quantitative Evidence Guide: 1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene vs. Comparators


Hydrolytic Stability: 1,3-Dioxolane Acetals Hydrolyze 30–35× Slower Than Acyclic Diethyl Acetals

In a systematic kinetic study measuring hydrolysis rates of substituted benzaldehyde diethyl acetals and their corresponding 2-(substituted phenyl)-1,3-dioxolanes in 50% dioxane–water (v/v) at 30°C, the diethyl acetals hydrolyzed 30 to 35 times faster than the 1,3-dioxolane derivatives [1]. This rate differential, attributed to a less favorable entropy of activation (ΔS‡ values from –6.9 to –9.6 e.u. for dioxolanes versus positive ΔS‡ for diethyl acetals), quantifies the enhanced stability conferred by the cyclic 1,3-dioxolane protecting group [1].

acetal hydrolysis kinetics protecting group stability acid-catalyzed cleavage

Physical Property Differentiation: Boiling Point and Density Variance Among Methyl Positional Isomers

The three positional isomers of (methylbenzyl)-1,3-dioxolane exhibit measurable differences in computed physical properties that affect isolation and characterization. 1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene (meta isomer, CAS 898759-51-8) has a calculated boiling point of 264.4–264.5°C at 760 mmHg and a calculated density of 1.077–1.078 g/cm³ [1]. The ortho isomer (2-methylbenzyl derivative, CAS 89012-55-5) has a calculated boiling point of 267.5°C at 760 mmHg and a calculated density of 1.077 g/cm³ [2]. The para isomer (4-methylbenzyl derivative, CAS 4412-50-4) has a calculated boiling point of 261°C at 760 mmHg and a calculated refractive index of 1.528 .

physical property comparison isomer separation purification workflow

Protecting Group Orthogonality: 1,3-Dioxolane Stability Enables Chemoselective Transformations

1,3-Dioxolane acetals demonstrate stability against nucleophiles, bases, and hydride reducing agents, enabling transformations on other functional groups while the protected aldehyde remains intact [1]. In a study of selective deprotection methodology using a protic ionic liquid in aqueous medium, functional groups including tert-butyl esters, tert-butyldimethylsilyl (TBDMS) ethers, N-tert-butyloxycarbonyl (N-Boc) groups, double bonds, mesyl groups, nitro groups, and glycosidic linkages were all tolerated during dioxolane cleavage [2]. Selective deprotection of 5,6-isopropylidene moieties in hexose derivatives proceeded smoothly without affecting 1,2-protected groups, demonstrating the chemoselectivity achievable with 1,3-dioxolane protection [2].

protecting group orthogonality chemoselectivity multi-step synthesis

Procurement Specification: Commercial Availability with ≥98% Purity and Cold-Chain Storage Requirements

1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene is commercially available from multiple vendors with a stated purity specification of ≥98% (catalog reference CS-0588290) . Storage specifications require sealed containers kept dry at 2–8°C . Alternative suppliers offer the compound with purity >95% supported by Certificate of Analysis documentation . These specifications exceed the typical industrial-grade acetal purity levels of 90–95% (common for non-research-grade solvent acetals), enabling direct use in pharmaceutical intermediate synthesis without additional purification.

purity specification storage conditions procurement compliance

Optimal Application Scenarios for 1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene Based on Quantitative Evidence


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Aldehyde Protection

In pharmaceutical synthesis routes where m-tolualdehyde-derived intermediates must survive nucleophilic or basic reaction conditions, 1-(1,3-dioxolan-2-ylmethyl)-3-methylbenzene serves as a protected synthon. The 1,3-dioxolane moiety provides stability against Grignard reagents, organolithiums, and hydride reducing agents, as supported by class-level evidence of protecting group orthogonality [1]. The compound can be deprotected under acidic conditions to regenerate the free aldehyde for subsequent transformations. Its ≥98% commercial purity enables direct use in cGMP intermediate synthesis without additional purification steps .

Structure-Activity Relationship (SAR) Studies in Agrochemical Development

1,3-Dioxolane derivatives have established utility in fungicide and plant growth regulator development [2] [3]. In SAR programs exploring methyl-substituted aromatic pharmacophores, the meta-methyl substitution pattern offers distinct electronic and steric properties compared to ortho and para isomers. The ~3°C boiling point differential among positional isomers facilitates chromatographic resolution, while the 30–35× enhanced hydrolytic stability relative to acyclic acetals [4] ensures compound integrity during biological assay preparation and storage.

Flavor and Fragrance Intermediate Manufacturing

Alkyl-substituted 1,3-dioxolanes are recognized as valuable perfuming agents that combine into novel fragrance nuances [5]. m-Tolualdehyde itself is widely used in the flavor and fragrance industry as a raw material for synthesizing musk, perfume, and aromatics . 1-(1,3-Dioxolan-2-ylmethyl)-3-methylbenzene functions as a stable, odorless precursor that can be hydrolyzed to release m-tolualdehyde during final product formulation or under application conditions, providing controlled fragrance delivery and improved shelf-stability of intermediate formulations.

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